
4-Propanoylbenzonitrile
Overview
Description
4-Propanoylbenzonitrile (CAS: 52129-98-3), also known as 4'-cyanopropiophenone or 1-(4-cyanophenyl)propan-1-one, is an aromatic nitrile compound with a propanoyl substituent at the para position of the benzene ring. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.185 g/mol . The compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive cyano and ketone functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propanoylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with propionic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also gaining traction in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Propanoylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the cyano group can yield primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-Propanoylbenzoic acid.
Reduction: 4-Propanoylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Propanoylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and dyes.
Material Science:
Medicinal Chemistry: Certain aromatic nitriles exhibit biological activity and are investigated for their potential use in drug discovery.
Mechanism of Action
The mechanism of action of 4-Propanoylbenzonitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the propanoyl group can undergo various transformations, contributing to the compound’s reactivity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The structural and functional diversity of benzonitrile derivatives allows for tailored applications. Below, 4-propanoylbenzonitrile is compared with four analogous compounds:
Structural and Physicochemical Properties
*Estimated based on alkyl chain contributions.
Key Observations :
- Lipophilicity: The pentylcyclohexyl derivative (LogP ~5.2) is significantly more hydrophobic than this compound, making it suitable for lipid-rich environments (e.g., liquid crystal applications) .
- Polarity : The methoxy-benzoyl derivative (PSA 55.98 Ų) exhibits higher polarity due to the electron-donating methoxy group, enhancing solubility in polar solvents .
- Reactivity : The chloro-substituted compound (4-chlorobenzoylacetonitrile) combines electrophilic (Cl) and nucleophilic (CN) sites, enabling diverse reactivity in coupling reactions .
Biological Activity
4-Propanoylbenzonitrile, a compound characterized by its cyano and propanoyl functional groups, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug discovery, and relevant research findings.
This compound has the molecular formula and features a propanoyl group attached to a benzonitrile moiety. The presence of both the cyano group and the propanoyl group enhances its reactivity and versatility in chemical transformations.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano group can participate in nucleophilic addition reactions, while the propanoyl group may undergo various transformations. These interactions can lead to significant biological effects, including potential neurotoxic detection and therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neurotoxic Detection : The compound is utilized in the detection of neurotoxic substances, making it valuable in toxicology studies.
- Drug Development : Due to its unique structure, it is considered a candidate for new drug development, particularly in targeting specific molecular pathways.
- Organic Synthesis : It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and dyes.
Case Study 1: Neurotoxic Compound Detection
A study highlighted the use of this compound in identifying neurotoxic compounds. Researchers demonstrated that the compound could effectively interact with neurotoxic agents, leading to observable biological responses. This application underscores its potential role in environmental monitoring and safety assessments.
Case Study 2: Drug Candidate Evaluation
In a separate investigation, researchers assessed the pharmacological potential of this compound derivatives. The study focused on their efficacy against specific biological targets associated with cancer cell lines. Results indicated that certain derivatives exhibited promising anti-cancer properties, suggesting further exploration for therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Unique Features |
---|---|---|
Benzonitrile | 100-47-0 | Lacks the propanoyl group; less versatile in synthesis |
4-Methylbenzonitrile | 104-87-0 | Substituted with a methyl group; different reactivity |
4-Acetylbenzonitrile | 52129-97-1 | Contains an acetyl group; distinct reactivity |
The presence of both the cyano and propanoyl groups in this compound provides it with distinct reactivity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Propanoylbenzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation, where benzonitrile reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling stoichiometry (1:1.2 molar ratio of benzonitrile to propanoyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC). Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks: δ 8.1–7.6 ppm (aromatic protons), δ 3.0–2.8 ppm (propanoyl CH₂), and δ 1.2 ppm (propanoyl CH₃).
- IR : A strong absorption band near 2220 cm⁻¹ confirms the nitrile group, while a carbonyl (C=O) stretch appears at ~1680 cm⁻¹.
- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 159 [M+H]⁺ .
- Validation : Compare data with literature values from authoritative databases (SciFinder, Reaxys) .
Q. What solvent systems are suitable for solubility testing of this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in dichloromethane or ethyl acetate. Solubility profiles can be determined via gravimetric analysis (saturation concentration at 25°C) .
- Application : Use DMSO for in vitro biological assays due to its low toxicity to cell lines at concentrations <1% .
Advanced Research Questions
Q. How does the electron-withdrawing nitrile group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The nitrile group meta-directs electrophilic substitution, but the propanoyl moiety enhances electrophilicity at the para position. For example, in Suzuki-Miyaura coupling, the nitrile stabilizes transient intermediates, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) for cross-coupling with aryl boronic acids .
- Data Contradiction Analysis : Conflicting reactivity reports may arise from solvent polarity effects. Replicate experiments in anhydrous THF vs. DMF to assess solvent-dependent pathways .
Q. How can researchers resolve discrepancies in thermal stability data for this compound under varying conditions?
- Methodological Answer : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (typically 180–200°C in nitrogen atmosphere). Contrast with thermogravimetric analysis (TGA) to quantify residual mass. Discrepancies often stem from oxidative degradation; repeat tests under inert (N₂) vs. ambient conditions .
- Mitigation : Store the compound in airtight containers with desiccants (silica gel) at –20°C to prevent hydrolysis of the nitrile group .
Q. What strategies are recommended for analyzing byproducts in large-scale syntheses of this compound?
- Methodological Answer : Employ LC-MS or GC-MS to identify minor impurities (e.g., unreacted benzonitrile or over-acylated derivatives). Quantify using external calibration curves. For example, a common byproduct, 3-propanoylbenzonitrile, can be resolved via reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) .
- Optimization : Scale-down reactions (10% of target batch size) help troubleshoot side reactions before full-scale production .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
Q. Data Validation and Reproducibility
Q. How can researchers ensure reproducibility of kinetic studies involving this compound?
- Methodological Answer : Standardize reaction conditions (temperature, humidity, solvent purity) and document catalyst activation steps (e.g., degassing Pd catalysts). Use internal standards (e.g., 1,3,5-trimethoxybenzene for HPLC) to normalize analytical data .
- Reporting : Adhere to FAIR data principles by depositing raw spectral data in repositories (e.g., Zenodo) with metadata on instrumentation settings .
Properties
IUPAC Name |
4-propanoylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQBABYHFYWPRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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